molecular formula C10H10BrNO B1378373 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 884541-34-8

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1378373
CAS No.: 884541-34-8
M. Wt: 240.1 g/mol
InChI Key: VUZFOAXBUORHEL-UHFFFAOYSA-N
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Description

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a ketone group at the 1st position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes One common method involves the bromination of 3,4-dihydronaphthalen-1(2H)-one followed by amination

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biology: The compound may be used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.

    Industry: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-chloro-3,4-dihydronaphthalen-1(2H)-one
  • 6-amino-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
  • 6-amino-5-iodo-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine, fluorine, and iodine, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

6-amino-5-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFOAXBUORHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2Br)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask was added 6-amino-3,4-dihydro-1(2H)-naphthalenone (5.30 g, 32.9 mmol) and DCM (329 mL) and the mixture was cooled to 0° C. N-bromosuccinimide (5.85 g, 32.9 mmol) was added portionwise over 1 hour. The mixture then was stirred at 0° C. for 3 hours. The reaction was quenched with aqueous sodium bicarbonate (100 mL) and then extracted with DCM (3×100 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure. The product was purified by silica gel chromatography using a gradient solvent system of 0-65% EtOAc/Hexanes. Concentration of the product-containing fractions yielded 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one (7.8 g, 87%) as a light tan solid. MS ESI calcd for C10H10BrNO 240 [M+H]+. found 240.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
329 mL
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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